![molecular formula C21H16ClN3 B2510232 1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 848994-68-3](/img/structure/B2510232.png)

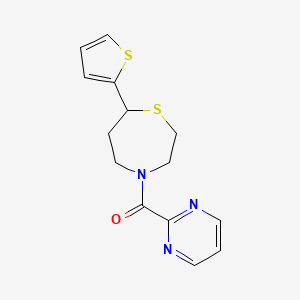

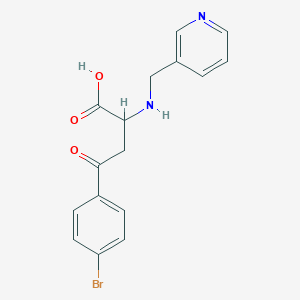

1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound with the molecular formula C21H16ClN3 . It has an average mass of 345.825 Da and a monoisotopic mass of 345.103271 Da . This compound is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of this compound and similar compounds involves the use of nitrogen-containing heterocyclic compounds, which are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure . The chemistry of aza-heterocycles has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine .Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is a type of nitrogenous heterocycle . This core is similar to the natural heterocycles purines and pyrimidines, which are of great practical importance .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve heterocyclization and multicomponent reactions . These types of reactions are commonly used in the synthesis of nitrogen-containing heterocyclic compounds .科学的研究の応用

Synthesis and Derivative Formation

The compound 1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a key component in the synthesis of various derivatives. It has been used as a precursor in the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives. The process involves the reduction of azo dye and subsequent condensation reactions to form a variety of compounds, including bis-1,2-(4-methyl oxazolo-[4',5':5,6] pyrido[1,2-a]benzimidazol-2-yl-5-carbonitrile)ethylene and bis-1,4-(4-methyloxazolo[4',5':5,6]pyrido[1,2-a]benzimidazol-2-yl-5-carbonitrile) benzene (Rangnekar & Rajadhyaksha, 1986).

Fluorescent Properties and Applications

The derivatives synthesized from this compound exhibit fluorescent properties. These properties have been leveraged in the study of their fluorescent characteristics and their application as fluorescent whitening agents, especially when applied to polyester fibers (Rajadhyaksha & Rangnekar, 2007). The use of these compounds in enhancing the brightness of textiles signifies their importance in the field of material science and commercial applications.

Antimicrobial Activity Research

Synthesis for Antimicrobial Properties

Research has focused on synthesizing derivatives of pyrido[1,2-a]benzimidazole with anticipated antimicrobial activity. Substituted 1-oxo-1H,5H-pyrido[1,2-a] benzimidazole-4-carbonitriles have been prepared and evaluated for their antimicrobial properties. These studies have shown that many compounds exhibit significant in vitro antimicrobial activity, leading to discussions on structure-activity relationships (Badawey & Gohar, 1992).

作用機序

Target of Action

The compound belongs to the class of pyrimido[1,2-a]benzimidazoles . Compounds in this class have been found to exhibit a wide spectrum of biological activity and numerous therapeutic applications in medicine . .

Biochemical Pathways

Pyrimido[1,2-a]benzimidazoles and related compounds have been found to interact with various biochemical pathways due to their wide spectrum of biological activity . .

特性

IUPAC Name |

1-chloro-3-methyl-2-[(2-methylphenyl)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3/c1-13-7-3-4-8-15(13)11-16-14(2)17(12-23)21-24-18-9-5-6-10-19(18)25(21)20(16)22/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELBGERDHIEPHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=C(N3C4=CC=CC=C4N=C3C(=C2C)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2510151.png)

![1-methyl-8-(4-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2510152.png)

![N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide](/img/structure/B2510155.png)

![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2510157.png)

![(2S)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2510158.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2510162.png)

![Ethyl 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2510172.png)